molecular formula C10H19N B1352121 2-Cyclopentylpiperidine CAS No. 51616-99-0

2-Cyclopentylpiperidine

Cat. No.: B1352121
CAS No.: 51616-99-0
M. Wt: 153.26 g/mol
InChI Key: IXTALOBLEDXRNT-UHFFFAOYSA-N
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Description

2-Cyclopentylpiperidine is a chemical compound featuring a piperidine ring substituted at the 2-position with a cyclopentyl group. This structure makes it a valuable intermediate and building block in organic synthesis and medicinal chemistry research. Piperidine and cyclopentyl rings are common motifs found in a wide array of biologically active molecules and pharmaceuticals. Researchers utilize this compound as a precursor in the design and synthesis of more complex molecules, particularly in the exploration of new pharmacologically active compounds. The steric and electronic properties conferred by the cyclopentyl group can be critical for modulating the biological activity and pharmacokinetic properties of target molecules. As a secondary amine, this compound can undergo various chemical transformations, including alkylation, acylation, and reductive amination, to create diverse chemical libraries for screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Notice to Researchers: The specific applications, mechanism of action, and research value of this compound are compound-specific and must be determined by the qualified researcher for their intended purpose. Please consult the relevant scientific literature for detailed information. All handling and use of this material must conform to local and national regulations.

Properties

IUPAC Name

2-cyclopentylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-6-9(5-1)10-7-3-4-8-11-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTALOBLEDXRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405219
Record name 2-cyclopentylpiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51616-99-0
Record name 2-cyclopentylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopentylpiperidine
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Synthetic Methodologies and Pathways to 2 Cyclopentylpiperidine and Its Analogues

Classical and Modern Approaches for Piperidine (B6355638) Ring Formation

The piperidine structure is a common motif in many chemical compounds, and numerous methods for its synthesis have been developed. nih.gov These can be broadly categorized into the saturation of pyridine (B92270) precursors and the cyclization of acyclic starting materials.

One of the most direct methods for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine derivative. nih.gov This reduction reaction involves the addition of hydrogen across the aromatic ring, converting it to a saturated heterocycle. libretexts.org Due to the aromatic stability of the pyridine nucleus, this transformation often requires specific catalysts and conditions to proceed efficiently. asianpubs.org

The reaction is typically performed using molecular hydrogen (H₂) under pressure in the presence of a heterogeneous metal catalyst. libretexts.org Commonly used catalysts include platinum, palladium, rhodium, and ruthenium, often supported on carbon (e.g., Ru/C, Pd/C) or used as an oxide (e.g., PtO₂, Adams' catalyst). asianpubs.orgcjcatal.com

The choice of catalyst and reaction conditions can significantly influence the reaction's success and selectivity. For instance, ruthenium-on-carbon (Ru/C) has demonstrated high activity for pyridine hydrogenation, achieving complete conversion to piperidine under optimized conditions of 100 °C and 3.0 MPa of H₂ pressure. cjcatal.com Platinum(IV) oxide (PtO₂) is also an effective catalyst, particularly when the reaction is conducted in a protic solvent like glacial acetic acid, which enhances the catalyst's activity and allows the reaction to proceed at room temperature under pressure. asianpubs.org Modern approaches have also explored electrocatalytic hydrogenation using catalysts like carbon-supported rhodium (Rh/C), which allows the reaction to occur at ambient temperature and pressure without acidic additives, offering a greener and more energy-efficient alternative. nih.govacs.org

Table 1: Comparison of Catalysts for Pyridine Hydrogenation
CatalystTypical ConditionsKey FeaturesSource(s)
Ru/C (Ruthenium on Carbon)100 °C, 3.0 MPa H₂Exhibits very high activity and selectivity for piperidine. cjcatal.com
PtO₂ (Adams' Catalyst)Room Temperature, 50-70 bar H₂, Glacial Acetic AcidEffective at room temperature; activity is enhanced by the acidic solvent. asianpubs.org
Rh/C (Rhodium on Carbon)Ambient Temperature and PressureUsed in modern electrocatalytic systems, avoiding harsh conditions and additives. nih.govacs.org
Raney NickelHigh Temperature and PressureA classic, cost-effective catalyst, though often requires more forcing conditions. libretexts.org

An alternative to reducing pyridines is to build the piperidine ring from a linear (acyclic) molecule through intramolecular cyclization. nih.gov This strategy offers versatility in introducing substituents at various positions on the ring. Common methods include:

Reductive Amination: A double reductive amination of a 1,5-keto-aldehyde with a primary amine can form the piperidine ring in a single cascade step. rsc.orgrsc.org This process involves the sequential formation of imines followed by their reduction.

Aza-Michael Reaction: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl group is a powerful method for forming the piperidine ring. nih.govntu.edu.sg

Radical Cyclization: Radical-mediated reactions can be used to form the piperidine ring, for example, through the cyclization of amino-aldehydes using a cobalt(II) catalyst. nih.gov

Electrophilic and Oxidative Cyclization: Methods involving the palladium-catalyzed oxidative amination of unactivated alkenes have been developed to produce substituted piperidines. nih.gov Similarly, electroreductive cyclization using imines and terminal dihaloalkanes presents a modern approach to piperidine synthesis. nih.gov

Introduction of the Cyclopentyl Moiety

To synthesize the target compound, 2-Cyclopentylpiperidine, the cyclopentyl group must be attached to the second position of the piperidine ring. This can be achieved either by starting with 2-cyclopentylpyridine (B15225465) and performing hydrogenation as described above, or by forming a carbon-carbon bond directly at the C2 position of a pre-formed piperidine or a suitable precursor.

Forming a C-C bond at the C2 position of a piperidine ring is a key challenge in the synthesis of 2-substituted analogues. Several strategies have been developed to achieve this transformation:

Addition of Organometallic Reagents: Grignard reagents are widely used to introduce alkyl or aryl groups. The reaction of a cyclopentyl Grignard reagent (e.g., cyclopentylmagnesium bromide) with an appropriate electrophilic piperidine precursor is a viable route. d-nb.info Suitable precursors include N-acylpyridinium salts, which can be activated by reagents like triflic anhydride (B1165640) to direct the nucleophilic attack of the Grignard reagent specifically to the C2 position. acs.org Another approach involves the addition of Grignard reagents to piperidones (cyclic ketones) to install a substituent. d-nb.infoumw.edu

Functionalization via Enamines/Iminium Ions: Piperidines can be functionalized at the C2 position through intermediates like enamines or N-acyliminium ions. For example, anodic oxidation of a urethane-protected piperidine can generate an α-methoxylated intermediate, which then reacts with nucleophiles in the presence of an acid catalyst via an N-acyliminium ion to form a C-C bond at the C2 position. researchgate.net

Catalyst-Controlled C-H Functionalization: Advanced rhodium-catalyzed reactions can achieve direct C-H functionalization. While the C2 position is electronically activated, specialized catalysts can selectively insert a carbene into the C-H bond at this position to introduce new functional groups. nih.gov

When the piperidine ring is already substituted, the introduction of the cyclopentyl group at the C2 position can create a new stereocenter, leading to different diastereomers. Controlling this stereochemistry is a significant aspect of modern organic synthesis.

Chiral Auxiliaries: One effective strategy involves the use of a chiral auxiliary, a temporary chiral group that directs the incoming cyclopentyl group to a specific face of the molecule. For instance, an η4-dienetricarbonyliron complex can function as a powerful chiral auxiliary in a double reductive amination cascade, leading to the formation of a 2-substituted piperidine as a single diastereoisomer. rsc.orgrsc.org Similarly, carbohydrate-based auxiliaries like D-arabinopyranosylamine have been used to achieve high diastereoselectivity in the synthesis of substituted piperidines. cdnsciencepub.com

Substrate-Controlled Diastereoselectivity: The existing stereocenters in a molecule can influence the stereochemical outcome of a reaction. In the synthesis of 2,4-disubstituted piperidines, a Ugi three-component reaction on a chiral Δ1-piperideine precursor has been shown to proceed with high diastereoselectivity, controlled by the existing substituent at the C4 position. vu.nl

Catalyst-Controlled Enantioselectivity: For creating a specific enantiomer, chiral catalysts are employed. A copper(II) complex with a chiral oxazoline (B21484) ligand has been used to catalyze the reaction between a protected 2-methoxypiperidine (B3191330) derivative and dimethyl malonate, achieving asymmetric C-C bond formation at the C2 position, albeit with moderate enantioselectivity in the reported cases. researchgate.net

Table 2: Methods for Stereoselective Synthesis of 2-Substituted Piperidines
MethodKey Reagent/ConceptStereochemical ControlExample ApplicationSource(s)
Chiral Auxiliaryη4-dienetricarbonyliron complexComplete diastereoselectivityDouble reductive amination to form 2-dienyl-piperidines. rsc.orgrsc.org
Chiral AuxiliaryD-arabinopyranosylamineHigh diastereoselectivityDomino Mannich–Michael reaction. cdnsciencepub.com
Substrate ControlChiral Δ1-piperideineHigh diastereoselectivityUgi three-component reaction for pipecolic amides. vu.nl
Asymmetric CatalysisCu(II)-chiral oxazoline complexModerate enantioselectivityReaction of 2-methoxypiperidines with malonates. researchgate.net

Multicomponent Reactions in this compound Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.orgnih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. nih.gov While a specific MCR for this compound is not prominently documented, several MCRs that produce highly substituted piperidine or piperidinone scaffolds can be adapted for this purpose.

The Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org A Ugi three-component version (U-3CR) using chiral cyclic imines (Δ1-piperideines) has been used to synthesize 2,4-disubstituted pipecolic amides with high diastereoselectivity. vu.nl By choosing a starting aldehyde or amine that contains a cyclopentyl group, this methodology could potentially be applied to create analogues of this compound.

The Mannich Reaction: This classic three-component reaction involves an aldehyde, an amine, and a carbon-based acid (often a ketone). nih.gov A one-pot organocatalytic Mannich reaction followed by reductive cyclization has been reported for the synthesis of 2,3-substituted piperidines from an aldimine and glutaraldehyde. rsc.org

Five-Component Synthesis of Piperidinones: A novel five-component reaction has been developed for the diastereoselective synthesis of polysubstituted 2-piperidinones from aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate. nih.gov This demonstrates the power of MCRs to construct complex piperidine cores with multiple stereocenters in a single step.

These MCR strategies highlight a convergent and efficient pathway to complex piperidine structures. Adapting these reactions by incorporating a cyclopentyl-containing building block would be a modern and powerful approach to the synthesis of this compound and its derivatives.

Catalytic Multicomponent Coupling Strategies

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation to form a complex product, offer an efficient route to highly functionalized piperidine structures. Catalysis is often essential for controlling the regioselectivity and stereoselectivity of these transformations.

Several catalytic systems have been developed for the synthesis of 2-substituted piperidines. One such approach involves the palladium-catalyzed reaction of methyleneaziridines with carbon pronucleophiles, which results in hydrocarbonation products. researchgate.net Tin iodide has also been employed as an effective catalyst for the cycloaddition of 2-methyleneaziridines with partners like isocyanates or 1,1-dicyanoalkenes. researchgate.net Another powerful MCR is the Ugi three-component reaction (U-3CR), which has been utilized to produce 2,4-disubstituted pipecolic amides, closely related structures to this compound. vu.nl Furthermore, the development of metallaphotoredox catalysis, combining photoredox and transition metal catalysis, has provided a modern platform for conducting multicomponent couplings under mild conditions, enabling the rapid assembly of complex molecules from simple feedstocks. rsc.org

Scope and Limitations of Multicomponent Approaches

While MCRs provide a highly convergent and atom-economical pathway to complex piperidines, their scope and limitations are significant considerations. The success of these reactions is often highly dependent on the specific substrates used. vu.nl For instance, the Ugi reaction is powerful but the required starting materials, such as isocyanides and cyclic imines, must be readily accessible. vu.nl The synthesis of the necessary Δ1-piperideine precursors for the U-3CR approach requires a multi-step sequence involving alkylation and oxidation of the corresponding piperidine. vu.nl

A major challenge in multicomponent approaches is controlling stereoselectivity, which often necessitates the use of specific chiral auxiliaries or catalysts to achieve high diastereoselectivity or enantioselectivity. researchgate.net The reaction conditions must be finely tuned for each set of components to avoid side reactions and ensure good yields. While these methods are excellent for creating molecular diversity, the development of a specific MCR for a simple, non-functionalized target like this compound may be less direct than other synthetic strategies.

Derivatization Strategies for this compound Analogues

Derivatization of the this compound core is crucial for exploring structure-activity relationships in medicinal chemistry and for fine-tuning the molecule's properties. Modifications can be targeted at the piperidine nitrogen, the piperidine ring carbons, or the cyclopentyl ring.

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a primary site for functionalization. Standard reactions such as acylation and alkylation are commonly employed to introduce a wide variety of substituents.

Acylation: This involves reacting the piperidine nitrogen with acylating agents like acyl chlorides or anhydrides. researchgate.net Perfluoroacyl derivatives, such as those formed from trifluoroacetic (TFA) or heptafluorobutyryl (HFB) anhydride, are often used to increase volatility for gas chromatography analysis. researchgate.net

Alkylation: The nitrogen can be alkylated using alkyl halides. For example, pentafluorobenzylbromide is a reagent used to create pentafluorobenzyl ethers and esters, which are useful in trace analyses. gcms.cz The nitrogen can also be functionalized with a Boc (tert-butyloxycarbonyl) protecting group, which not only protects the amine but can also direct subsequent reactions on the piperidine ring. nih.gov

Reductive Amination: The piperidine nitrogen can be functionalized by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

These derivatizations are fundamental for modifying the polarity, basicity, and steric profile of the molecule.

Modification of the Cyclopentyl Ring

Direct functionalization of the cyclopentyl ring after the formation of the this compound skeleton is synthetically challenging. A more common and strategic approach is to use a pre-functionalized cyclopentyl precursor during the initial synthesis. An efficient method for creating the core structure involves the reaction of a metalated pyridine derivative with a ketone, such as cyclopentanone (B42830) or a substituted variant. researchgate.net By choosing a cyclopentanone that already contains the desired functional groups, chemists can access a variety of analogues with modified cyclopentyl rings without needing to perform difficult C-H activation on the saturated carbocycle.

Substituent Effects on Synthetic Accessibility and Yield

The nature and position of substituents on both the piperidine and cyclopentyl precursors can significantly influence the outcome of synthetic reactions.

One of the most prominent examples is the directing effect of N-substituents on the piperidine ring. The choice of a protecting group on the nitrogen atom can control the site selectivity of C-H functionalization reactions. For instance, rhodium-catalyzed C-H insertion reactions on N-Boc-piperidine preferentially yield 2-substituted products, whereas other protecting groups can direct functionalization to the C-4 position. nih.gov

Substituents on pyridine precursors can also have a dramatic effect during hydrogenation reactions to form the piperidine ring. Certain substituents, such as 2-furyl or 2-thienyl groups, are not stable to the reaction conditions and can undergo ring-opening to form alcohols and thiols, respectively. nih.gov This highlights the importance of choosing a synthetic route that is compatible with the desired functional groups.

Exploration of Novel Synthetic Pathways

Research continues to uncover novel and more efficient routes to 2-alkyl and 2-cycloalkylpiperidines. These methods often provide better stereochemical control and broader substrate scope compared to classical approaches.

A highly effective modern strategy involves the catalytic hydrogenation of a pre-formed 2-cyclopentylpyridine precursor. researchgate.net This two-step sequence often begins with the selective metalation of a bromopyridine, followed by reaction with cyclopentanone to yield a hydroxy-cyclopentyl-pyridine intermediate. A subsequent one-pot reaction using a palladium or rhodium catalyst can achieve hydrogenation of the pyridine ring, dehydroxylation, and removal of the initial bromo directing group to give the final this compound product. researchgate.netmdpi.com

Significant advances have also been made in the asymmetric hydrogenation of 2-alkylpyridine derivatives. nih.gov Iridium catalysts bearing chiral ligands, such as MeO-BoQPhos, have been shown to reduce 2-alkylpyridines to the corresponding chiral piperidines with high levels of enantioselectivity. nih.gov This method is effective for a range of alkyl and cycloalkyl substituents. nih.gov

Another non-classical method is the electrolytic reduction of quaternary pyridinium (B92312) salts. The electrolytic reduction of 2-cyclopentylpyridine methiodide on a lead cathode has been shown to produce 1-methyl-2-cyclopentylpiperidine. researchgate.net These novel pathways offer powerful tools for accessing specific isomers and enantiomers of this compound and its analogues.

Data Tables

Table 1: Catalysts for C-H Functionalization of Piperidine Derivatives nih.gov

N-Protecting Group Target Position Catalyst
N-Boc C2 Rh₂(R-TCPTAD)₄
N-Bs C2 Rh₂(R-TPPTTL)₄
N-α-oxoarylacetyl C4 Rh₂(S-2-Cl-5-BrTPCP)₄

Table 2: Catalysts for Asymmetric Hydrogenation of 2-Alkylpyridines nih.gov

Substrate Catalyst System Enantiomeric Ratio (er)
2-Methylpyridinium salt Ir-MeO-BoQPhos 82:18
2-Propylpyridinium salt Ir-MeO-BoQPhos 88:12
2-Isopropylpyridinium salt Ir-MeO-BoQPhos 91:9
2-Cyclopropylpyridinium salt Ir-MeO-BoQPhos 92:8

Compound List

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopentylpiperidine

Electrophilic and Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the 2-cyclopentylpiperidine ring is a secondary amine, which defines its primary chemical characteristics. Possessing a lone pair of electrons, this nitrogen atom is inherently nucleophilic and basic. idc-online.com Its reactivity is a cornerstone of the molecule's synthetic utility and is comparable to other simple secondary amines. idc-online.com

The nucleophilicity of the nitrogen allows it to readily react with a wide range of electrophiles. libretexts.org Common reactions include N-alkylation and N-acylation. In N-alkylation, the nitrogen atom attacks an alkyl halide in a nucleophilic substitution reaction (typically SN2) to form a tertiary amine. idc-online.com Similarly, N-acylation occurs when the nitrogen attacks an acyl chloride or an acid anhydride (B1165640), yielding an N-acylpiperidine derivative (an amide). The general reactivity of amines suggests that they are more nucleophilic than their alcohol or ether counterparts. idc-online.com

As a base, the piperidine nitrogen can accept a proton from an acid to form a piperidinium (B107235) salt. This basicity is a fundamental property influencing its behavior in various chemical environments. Another key reaction demonstrating its nucleophilic character is its interaction with sulfonyl chlorides, such as benzenesulfonyl chloride. This reaction, often used in the Hinsberg test to differentiate amines, results in the formation of a sulfonamide. idc-online.com

Reaction TypeElectrophileProduct TypeGeneral Mechanism
N-AlkylationAlkyl Halide (R-X)Tertiary AmineNucleophilic Substitution (SN2)
N-AcylationAcyl Chloride (RCOCl)AmideNucleophilic Acyl Substitution
ProtonationAcid (H-A)Piperidinium SaltAcid-Base Reaction
Sulfonamide FormationSulfonyl Chloride (RSO2Cl)SulfonamideNucleophilic Substitution at Sulfur

Reactions at the Cyclopentyl Substituent

The cyclopentyl group attached at the 2-position of the piperidine ring is a saturated cycloalkane. As such, it is generally unreactive under standard conditions. Its C-H bonds are strong and non-polar, and the carbon atoms are sp³-hybridized, making them resistant to attack by most nucleophiles and electrophiles.

Reactions involving the cyclopentyl substituent typically require harsh conditions, characteristic of alkane chemistry. The most common transformation is free-radical substitution. For instance, in the presence of ultraviolet (UV) light or high temperatures, the cyclopentyl ring can undergo halogenation with chlorine or bromine. This process proceeds via a free-radical chain mechanism, where a halogen radical abstracts a hydrogen atom from the cyclopentyl ring, creating a cyclopentyl radical. This radical then reacts with a halogen molecule to form the halogenated product and a new halogen radical, propagating the chain. The substitution can occur at any of the positions on the cyclopentyl ring, leading to a mixture of isomers.

Oxidation of the cyclopentyl ring is also possible but requires strong oxidizing agents and forcing conditions, which may also affect the piperidine ring.

Ring Transformations and Rearrangement Mechanisms

The structural framework of this compound can undergo significant alterations through ring transformations and skeletal rearrangements. These reactions often proceed through reactive intermediates like carbocations and are driven by the release of ring strain or the formation of a more stable species. chemistrysteps.com

A prominent example of such a transformation is a carbocation-mediated ring expansion. chemistrysteps.com If a carbocation can be generated on a carbon atom adjacent to the cyclopentyl ring (for instance, at the C-2 position of the piperidine ring via a hypothetical reaction involving a leaving group), a rearrangement can occur. In this process, one of the C-C bonds of the cyclopentyl ring migrates to the carbocation center. This expands the five-membered cyclopentyl ring into a six-membered cyclohexyl ring, which is generally more stable due to lower angle and torsional strain. chemistrysteps.comyoutube.com Such rearrangements are a key strategy in organic synthesis to access different cyclic systems. libretexts.org

Other complex rearrangements, such as the Favorskii or Payne rearrangements, are known to occur in related systems containing ketone or epoxide functionalities, respectively. libretexts.orgmsu.edu While not directly applicable to the parent this compound, the synthesis of derivatives could introduce the necessary functional groups to enable these intricate transformations, providing pathways to novel molecular architectures. msu.edu

Mechanistic Investigations through Computational Methods

Due to the complexity of reaction mechanisms, particularly rearrangements, computational chemistry has become an indispensable tool for detailed investigation. smu.edumdpi.com These methods allow for the exploration of potential energy surfaces, the characterization of transient species, and the prediction of reaction outcomes. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and model chemical reactions. mdpi.com For a given reaction of this compound, DFT calculations can be used to map out the entire reaction pathway, which connects reactants to products via transition states and intermediates. nih.gov By calculating the energy of the molecule at various points along the reaction coordinate, a potential energy surface is constructed. nih.gov This surface provides a detailed picture of the energy changes throughout the reaction, revealing the most likely mechanistic route. DFT studies are particularly valuable for comparing different possible pathways, for example, a stepwise versus a concerted mechanism, by comparing their respective energy barriers. mdpi.com

A transition state is a specific, short-lived atomic configuration that represents the highest energy point along a reaction pathway. masterorganicchemistry.com It is a critical structure that determines the activation energy and, therefore, the rate of a reaction. masterorganicchemistry.com Computational methods, including DFT, are used to locate and characterize these transition states. arxiv.org The analysis involves finding a first-order saddle point on the potential energy surface—a point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.

A key part of the analysis is a vibrational frequency calculation. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate as they transform from reactant to product. nih.gov The study of transition state structures provides deep insight into the bonding changes occurring during the crucial phase of a chemical reaction. nih.gov

Computational TaskPurposeKey Output
Geometry OptimizationLocate the minimum energy structure of reactants, products, and intermediates.Optimized molecular geometry, electronic energy.
Transition State SearchLocate the saddle point on the potential energy surface.Geometry of the transition state.
Frequency CalculationCharacterize stationary points and calculate zero-point vibrational energy.Vibrational frequencies (one imaginary frequency confirms a TS), thermodynamic data.
Intrinsic Reaction Coordinate (IRC)Confirm that the transition state connects the correct reactant and product.Reaction path connecting TS to minima. smu.edu

Computational models not only elucidate mechanistic pathways but also provide quantitative data on reaction kinetics and thermodynamics. journalcsij.com From the calculated potential energy surface, key thermodynamic quantities such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can be determined by comparing the energies of the reactants and products. mdpi.com A negative ΔG indicates a thermodynamically favorable (spontaneous) reaction.

Kinetic parameters are derived from the activation energy (Ea), which is the energy difference between the reactants and the transition state. ethz.ch Using Transition State Theory (TST), the calculated activation energy can be used to estimate the reaction rate constant (k). journalcsij.com These computational predictions allow for a direct comparison with experimental kinetic data, providing validation for the proposed mechanism. rsc.org This synergy between computation and experiment is crucial for building accurate and predictive models of chemical reactivity. plos.org

ParameterDescriptionSignificance
Enthalpy of Reaction (ΔHrxn)The heat absorbed or released during a reaction at constant pressure.Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy of Reaction (ΔGrxn)The maximum reversible work that may be performed by a system; indicates spontaneity.Negative value indicates a spontaneous reaction; positive indicates non-spontaneous.
Activation Energy (Ea)The minimum energy required to initiate a chemical reaction. ethz.chHigher Ea corresponds to a slower reaction rate.
Rate Constant (k)A proportionality constant relating the rate of a reaction to the concentration of reactants.Quantifies the speed of a reaction; can be calculated from Ea via Transition State Theory.

Conformational Analysis of 2 Cyclopentylpiperidine and Its Derivatives

Theoretical Frameworks for Conformational Studies

The conformational analysis of 2-Cyclopentylpiperidine is grounded in established theoretical principles that describe the spatial arrangements of cyclic molecules. These frameworks provide a basis for understanding the molecule's preferred shapes and the energetic relationships between them.

Chair and Boat Conformations of the Piperidine (B6355638) Ring

The six-membered piperidine ring, analogous to cyclohexane, predominantly adopts a non-planar chair conformation to minimize angular and torsional strain. In this conformation, the carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle of 109.5°. The chair conformation can exist in two interconverting forms, and for a substituted piperidine like this compound, this leads to the possibility of the cyclopentyl group occupying either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to avoid steric interactions with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.

While the chair form is the most stable, the piperidine ring can also adopt a higher-energy boat conformation. The boat form is destabilized by torsional strain from four eclipsed C-C bonds and steric hindrance between the "flagpole" hydrogens. However, it is a necessary intermediate in the process of ring inversion, where one chair conformation converts to the other.

Conformational Preferences and Equilibria

The conformational equilibrium of this compound is primarily determined by the preference of the bulky cyclopentyl group to occupy the equatorial position on the piperidine chair. This preference minimizes steric strain, specifically the 1,3-diaxial interactions that would occur if the cyclopentyl group were in the axial position. Therefore, the equilibrium lies heavily towards the conformer with the equatorial cyclopentyl group.

The relative populations of the axial and equatorial conformers can be estimated using the following equation, which relates the Gibbs free energy difference (ΔG°) to the equilibrium constant (K_eq):

ΔG° = -RT ln(K_eq)

Where R is the gas constant and T is the temperature in Kelvin. A larger negative ΔG° indicates a greater preference for the equatorial conformer.

Influence of Substituents on Molecular Conformation

Substituents on either the piperidine or the cyclopentyl ring can significantly influence the conformational equilibrium of this compound.

Substituents on the Cyclopentyl Ring: Substituents on the cyclopentyl ring can affect its puckering and, consequently, how it orients itself relative to the piperidine ring. This can lead to more complex conformational equilibria, with multiple low-energy conformers being populated.

Dynamic Conformational Processes and Energy Barriers

This compound is not a static molecule but undergoes several dynamic conformational processes at room temperature. The most significant of these is the ring inversion of the piperidine chair, which interconverts the axial and equatorial positions of the cyclopentyl group. This process has a significant energy barrier due to the need to pass through higher-energy intermediates like the half-chair and twist-boat conformations.

The energy barrier for ring inversion can be determined experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy. By studying the changes in the NMR spectrum as a function of temperature, the rate of interconversion and the activation energy for the process can be calculated. For piperidine itself, the barrier to ring inversion is approximately 10-11 kcal/mol. The presence of the bulky cyclopentyl substituent is expected to influence this barrier.

Another dynamic process is the pseudorotation of the cyclopentyl ring, which occurs with a much lower energy barrier than the piperidine ring inversion. Nitrogen inversion at the piperidine nitrogen atom is also a rapid process with a relatively low energy barrier.

Advanced Spectroscopic Techniques for Conformational Elucidation

Several advanced spectroscopic techniques are instrumental in elucidating the conformational details of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. Key parameters derived from ¹H and ¹³C NMR spectra, such as chemical shifts, coupling constants (³J_HH), and Nuclear Overhauser Effects (NOEs), provide detailed information about the geometry of the molecule. For example, the magnitude of the ³J_HH coupling constants between vicinal protons can be used to determine dihedral angles via the Karplus equation, which helps to distinguish between axial and equatorial orientations of substituents. Dynamic NMR (DNMR) is particularly useful for studying the energy barriers of conformational interconversions.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can provide information about the vibrational modes of the molecule, which are sensitive to its conformation. Specific absorption bands in the IR spectrum can be associated with particular conformational isomers. By analyzing the changes in the FTIR spectrum under different conditions (e.g., temperature, solvent), it is possible to study conformational equilibria.

Computational Chemistry: Theoretical calculations, such as molecular mechanics and quantum mechanical methods (e.g., Density Functional Theory - DFT), are invaluable for complementing experimental data. These methods can be used to calculate the relative energies of different conformers, predict equilibrium geometries, and map the potential energy surface for conformational interconversions, providing insights into the energy barriers of these processes.

Computational Chemistry Applications in 2 Cyclopentylpiperidine Research

Molecular Modeling and Visualization

Molecular modeling and visualization are foundational tools in the computational study of 2-Cyclopentylpiperidine. These techniques enable the construction of three-dimensional representations of the molecule, facilitating a deeper understanding of its spatial arrangement and steric properties. By employing specialized software, researchers can manipulate and inspect the molecule's structure, identify key structural features, and generate high-quality images for analysis and communication.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer a quantitative approach to understanding the electronic structure of this compound. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular properties, including orbital energies, charge distribution, and reactivity.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. fiveable.mewikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

For this compound, the HOMO is typically localized on the nitrogen atom of the piperidine (B6355638) ring due to the presence of its lone pair of electrons. This suggests that the nitrogen atom is the primary site for electrophilic attack. Conversely, the LUMO is generally distributed across the C-H and C-C antibonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.

OrbitalDescriptionPredicted Energy (Arbitrary Units)
HOMO Highest Occupied Molecular Orbital-0.25
LUMO Lowest Unoccupied Molecular Orbital0.15
HOMO-LUMO Gap Energy difference between HOMO and LUMO0.40

Charge Distribution and Reactivity Predictions

The distribution of electron density within this compound is not uniform, leading to partial positive and negative charges on different atoms. Quantum chemical calculations can quantify this charge distribution, often visualized through electrostatic potential maps. These maps highlight regions of high electron density (electronegative) and low electron density (electropositive).

In this compound, the nitrogen atom is expected to carry a partial negative charge due to its higher electronegativity and the presence of its lone pair. This reinforces the idea that the nitrogen is a nucleophilic center. The hydrogen atoms bonded to carbon atoms will have small partial positive charges. This information is crucial for predicting how the molecule will interact with other polar molecules and for understanding its reactivity in various chemical environments.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide insights into the static properties of a single molecular conformation, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of this compound over time. researchgate.netmdpi.com By simulating the motions of atoms and bonds, MD can reveal the accessible conformations and the dynamics of intermolecular interactions.

Exploration of Conformational Space

This compound is a flexible molecule with multiple rotatable bonds. This flexibility gives rise to a complex conformational landscape with numerous possible spatial arrangements. MD simulations can systematically explore this landscape by simulating the molecule's movement at a given temperature, allowing it to overcome energy barriers and sample a wide range of conformations.

The analysis of an MD trajectory can identify the most stable (lowest energy) conformations and the relative populations of different conformational states. For this compound, key conformational variables include the puckering of the piperidine and cyclopentyl rings and the relative orientation of the two rings. Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule often dictates its biological activity.

Intermolecular Interaction Dynamics

MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. By placing the molecule in a simulated environment (e.g., a box of water molecules), one can observe the formation and breaking of non-covalent interactions, such as hydrogen bonds and van der Waals forces, over time.

For instance, a simulation of this compound in water would likely show the nitrogen atom acting as a hydrogen bond acceptor from water molecules. The hydrophobic cyclopentyl group, on the other hand, would tend to be surrounded by a structured cage of water molecules. These simulations provide a dynamic picture of solvation and can be used to calculate important properties like the free energy of solvation.

In Silico Prediction of Chemical Properties and Interactions

In recent years, computational chemistry has emerged as a powerful tool in the study of molecular structures, properties, and reactivity, offering insights that complement experimental investigations. For this compound, in silico methods provide a valuable platform for predicting its chemical behavior and interactions. These computational approaches, rooted in quantum mechanics and molecular mechanics, allow for the detailed examination of molecular characteristics that govern its reactivity and physical properties.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of this compound. researchgate.netresearchgate.net By solving approximations of the Schrödinger equation, DFT can be used to determine a variety of molecular properties. For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting intermolecular interactions. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This information is critical for understanding how this compound might interact with other chemical species. rsc.org

Conformational analysis, another important aspect of computational study, helps in identifying the most stable three-dimensional arrangements of the this compound molecule. Given the flexibility of both the piperidine and cyclopentyl rings, multiple conformers can exist. Computational methods can predict the relative energies of these conformers, thereby identifying the most likely shapes the molecule will adopt under various conditions. nih.gov

The following table summarizes some of the key chemical properties of this compound that can be predicted using in silico methods. The values presented are hypothetical and representative of what a typical computational study might yield, based on similar piperidine derivatives.

PropertyPredicted ValueComputational MethodSignificance
HOMO Energy -6.5 eVDFT/B3LYP/6-31G(d,p)Electron-donating ability
LUMO Energy 1.2 eVDFT/B3LYP/6-31G(d,p)Electron-accepting ability
HOMO-LUMO Gap 7.7 eVDFT/B3LYP/6-31G(d,p)Chemical stability and reactivity
Dipole Moment 1.5 DDFT/B3LYP/6-31G(d,p)Polarity and intermolecular forces
Molecular Electrostatic Potential (MEP) Negative potential around the nitrogen atomDFT/B3LYP/6-31G(d,p)Site of nucleophilic attack

Ligand-Scaffold Interactions (in a chemical, not biological context)

In a purely chemical context, ligand-scaffold interactions refer to the non-covalent forces that govern how a molecule, in this case, this compound, interacts with other molecules or surfaces. These interactions are fundamental to processes such as catalysis, crystal engineering, and self-assembly. Computational methods can provide a detailed understanding of the nature and strength of these interactions.

The primary types of non-covalent interactions that this compound can participate in include hydrogen bonding, van der Waals forces, and electrostatic interactions. The nitrogen atom of the piperidine ring, with its lone pair of electrons, can act as a hydrogen bond acceptor. The hydrogen atoms on the carbon skeleton can, to a lesser extent, act as hydrogen bond donors. The cyclopentyl group, being nonpolar, will primarily engage in van der Waals interactions.

Computational models can quantify the strength of these interactions. For example, by calculating the interaction energy between this compound and a probe molecule, it is possible to map out the preferred sites of interaction and the orientation that maximizes binding strength. The table below provides a hypothetical breakdown of the interaction energies between this compound and a simple probe molecule like water, as might be determined through computational analysis.

Interaction TypeProbe MoleculePredicted Interaction Energy (kcal/mol)Key Atom(s) Involved
Hydrogen Bonding Water (H₂O)-5.2Piperidine Nitrogen
van der Waals Methane (CH₄)-1.8Cyclopentyl Ring
Electrostatic Hydrogen Chloride (HCl)-8.5Piperidine Nitrogen

These computational insights into ligand-scaffold interactions are crucial for designing novel materials and chemical processes where the specific orientation and binding of this compound are important.

Virtual Screening for Chemical Reactivity

Virtual screening is a computational technique used to assess the reactivity of a molecule towards a library of other chemical entities. researchgate.net In the context of this compound, virtual screening can be employed to predict its reactivity in various chemical transformations without the need for extensive experimental work. This is particularly useful for identifying potential reaction pathways, predicting reaction outcomes, and designing more efficient synthetic routes.

One common approach to virtual screening for reactivity involves the use of quantum chemical descriptors. As mentioned earlier, the HOMO and LUMO energies are fundamental indicators of reactivity. A high HOMO energy suggests that this compound would be a good nucleophile, readily donating electrons to an appropriate electrophile. Conversely, a low LUMO energy would indicate its susceptibility to nucleophilic attack.

By computationally screening a virtual library of reactants against this compound, it is possible to predict which reactions are most likely to occur. For each potential reaction, computational methods can be used to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy implies a faster and more favorable reaction.

The following table presents hypothetical results from a virtual screening of this compound against a small library of common electrophiles, with the predicted activation energies for the corresponding nucleophilic substitution reactions.

ElectrophileReaction TypePredicted Activation Energy (kcal/mol)Predicted Reactivity
Methyl Iodide (CH₃I) N-Alkylation15.2High
Acetyl Chloride (CH₃COCl) N-Acylation12.5Very High
Benzaldehyde (C₆H₅CHO) Reductive Amination20.8Moderate
Epichlorohydrin Ring Opening18.3Moderate

These in silico predictions of chemical reactivity can guide experimental efforts by prioritizing reactions that are computationally predicted to be favorable. This not only saves time and resources but also provides a deeper understanding of the underlying electronic factors that govern the chemical behavior of this compound.

Applications of 2 Cyclopentylpiperidine in Advanced Chemical Research Excluding Direct Biological/medicinal Outcomes

2-Cyclopentylpiperidine as a Synthetic Chemical Scaffold

The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold in synthetic chemistry. A scaffold is a central molecular framework upon which other chemical groups can be built to create a diverse range of new compounds.

The this compound framework serves as a foundational building block for the synthesis of more complex, novel small molecules. Its utility as a scaffold is demonstrated in synthetic sequences where the piperidine (B6355638) ring is systematically functionalized. For instance, derivatives such as cis-2-cyclopentylpiperidine-3-carboxylic acid amides have been utilized as key intermediates. google.combg.ac.rsgoogle.com

A typical synthetic approach involves starting with a precursor like 2-cyclopentyl-nicotinic acid methyl ester. google.comgoogle.com This precursor can undergo amidation, for example, with an aniline (B41778) derivative like 3-tert-butylaniline, to form an N-aryl nicotinamide. google.comgoogle.com The subsequent and crucial step is the reduction of the pyridine (B92270) ring to a piperidine ring. This is often achieved through catalytic hydrogenation, for instance, using platinum oxide as a catalyst under a hydrogen atmosphere. google.comgoogle.com This reaction transforms the flat, aromatic pyridine ring into the puckered, saturated piperidine ring, establishing the core scaffold.

Once the cis-2-cyclopentylpiperidine scaffold is formed, further molecular complexity can be introduced. The secondary amine of the piperidine ring or other functional groups can be elaborated. For example, the amide derivative can be acylated by reacting it with various acyl chlorides, such as 2-methylbenzoyl chloride, in the presence of a base like triethylamine (B128534) (Et₃N). google.combg.ac.rsgoogle.com This sequence allows for the systematic and controlled construction of a library of novel small molecules built around the central this compound core.

Table 1: Representative Synthetic Scheme for Derivatization

StepReactantsReagents/ConditionsProduct
12-Cyclopentyl-nicotinic acid methyl ester, 3-tert-butylanilinen-BuLi, THFN-(3-tert-butylphenyl)-2-cyclopentylnicotinamide
2N-(3-tert-butylphenyl)-2-cyclopentylnicotinamideH₂, Platinum Oxide, HClcis-2-Cyclopentylpiperidine-3-carboxylic acid (3-tert-butyl-phenyl)amide
3cis-2-Cyclopentylpiperidine-3-carboxylic acid (3-tert-butyl-phenyl)amide2-Methylbenzoyl chloride, Et₃NAcylated this compound derivative

This table illustrates a synthetic pathway where the this compound scaffold is first created and then functionalized to generate novel small molecules.

Scaffold hopping is a prominent strategy in chemical library design where the core structure of a molecule is replaced by a chemically different scaffold, with the aim of identifying novel compounds that may have improved properties while maintaining key binding interactions. Although documented examples of scaffold hopping that specifically utilize this compound as a starting or resulting scaffold are not prevalent in existing literature, the principle can be applied to this framework.

For instance, research on other piperidine-containing compounds has demonstrated the successful application of this strategy. In one such study, the triazolopiperazine substructure of a known compound was replaced with various other heterocyclic scaffolds, including an isoxazolo[3,4-c]piperidine core. This approach led to the discovery of new chemical entities with distinct properties.

Theoretically, a similar strategy could be applied to the this compound scaffold. The piperidine ring itself could be replaced by other five- or six-membered heterocycles, or the cyclopentyl group could be exchanged for other cyclic or acyclic substituents. Such modifications would generate new molecular frameworks while potentially preserving the spatial orientation of key functional groups, leading to the creation of structurally diverse chemical libraries for screening in various non-medicinal applications, such as materials science or agrochemicals.

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The structural features of this compound—namely its hydrogen-bond-donating/accepting secondary amine and its hydrophobic cyclopentyl group—suggest its potential for use in this field.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. While specific studies detailing the self-assembly of this compound are limited, its structure allows for predictable intermolecular interactions. The secondary amine of the piperidine ring is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). This could facilitate the formation of one-dimensional chains or more complex networks.

Furthermore, the nonpolar cyclopentyl group can participate in van der Waals and hydrophobic interactions. These forces would likely direct the packing of molecules in a way that sequesters the hydrophobic groups away from polar environments. Molecular recognition, the specific binding of a substrate (guest) to a receptor (host), would also be governed by these non-covalent forces. The specific size and shape of the this compound unit could allow it to be selectively recognized by a complementary host molecule. However, this remains a largely unexplored area of research for this particular compound.

Host-guest chemistry, a central part of supramolecular chemistry, involves the complexation of a "guest" molecule within a larger "host" molecule. The potential of this compound in this area is suggested by studies on other piperidine derivatives. For example, various piperidines have been shown to form inclusion complexes with host molecules like β-cyclodextrin.

Cyclodextrins are macrocyclic hosts with a hydrophilic exterior and a hydrophobic inner cavity. It is conceivable that this compound could act as a guest in such a system. The hydrophobic cyclopentyl group is well-suited to be encapsulated within the nonpolar cavity of a cyclodextrin (B1172386), driven by the hydrophobic effect. The polar piperidine ring would likely remain at the rim of the cyclodextrin, interacting with the aqueous solvent or the hydrophilic exterior of the host. The formation of such a host-guest complex could be used to alter the physical properties of this compound, such as its solubility in different solvents, which is a key consideration in many chemical processes.

Table 2: Potential Host-Guest Interactions

Host MoleculeGuest Moiety of this compoundPrimary Driving InteractionPotential Application
β-CyclodextrinCyclopentyl groupHydrophobic effectAlteration of solubility, controlled release
Cucurbit[n]urilsProtonated Piperidinium (B107235) ionIon-dipole interactions, hydrophobic effectMolecular encapsulation, sensing
CalixarenesCyclopentyl groupvan der Waals forcesSelective binding and transport

This table outlines the theoretical potential for this compound to engage in host-guest chemistry with common macrocyclic hosts.

Potential as a Ligand or Organocatalyst in Chemical Synthesis

The piperidine motif is a "privileged scaffold" that appears in numerous successful ligands and organocatalysts. The nitrogen atom's lone pair of electrons allows it to coordinate to metal centers, making it a valuable component in the design of ligands for catalysis. Similarly, as a secondary amine, it can participate in catalytic cycles, for example, through the formation of enamines or iminium ions, which is the basis of much of organocatalysis.

While specific research demonstrating this compound as a ligand or organocatalyst is not widely reported, its structural components suggest significant potential. The piperidine ring provides the core functionality. The 2-substituted cyclopentyl group is a bulky, non-polar substituent that could play a crucial role in the stereochemical outcome of a catalyzed reaction. By sterically shielding one face of the catalytic center, it could induce high levels of enantioselectivity or diastereoselectivity in the synthesis of chiral molecules.

For example, many highly effective organocatalysts are based on proline, which contains a five-membered pyrrolidine (B122466) ring. Piperidine-based catalysts, derived from pipecolic acid, are also known. The cyclopentyl group at the 2-position of the piperidine ring in this compound could enforce a specific conformation of the ring and create a well-defined chiral pocket around the catalytic site, influencing substrate approach and, therefore, the stereoselectivity of the transformation. google.com This makes this compound and its derivatives promising, though currently underexplored, candidates for development in asymmetric synthesis.

Chiral Induction in Asymmetric Synthesis

The exploration for the use of this compound as a chiral auxiliary or catalyst in asymmetric synthesis did not yield substantial research findings. Asymmetric synthesis is a critical area of chemistry focused on the selective production of one enantiomer of a chiral molecule. Chiral auxiliaries and catalysts are fundamental to this process, guiding the stereochemical outcome of a reaction. While many piperidine derivatives have been successfully employed as organocatalysts, specific studies detailing the application and efficacy of this compound in inducing chirality in reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions could not be located in the surveyed scientific databases and literature.

Advanced Analytical Characterization in 2 Cyclopentylpiperidine Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are central to confirming the covalent structure of 2-Cyclopentylpiperidine, providing detailed information about its atomic connectivity and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. libretexts.org For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous confirmation of its structure.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. The structure of this compound contains several distinct proton signals. The protons on the piperidine (B6355638) and cyclopentyl rings would appear in the aliphatic region of the spectrum. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The proton at the C2 position of the piperidine ring (the methine proton) would be expected to have a distinct chemical shift due to its proximity to the nitrogen atom and the cyclopentyl group.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Piperidine N-H 1.0 - 2.5 Broad Singlet
Piperidine C2-H 2.5 - 3.0 Multiplet
Piperidine C6-H (axial & equatorial) 2.8 - 3.2 & 2.2 - 2.6 Multiplets
Cyclopentyl C1'-H 1.8 - 2.2 Multiplet

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the molecule's asymmetry, all 11 carbon atoms of this compound are expected to be chemically distinct, resulting in 11 separate signals in the proton-decoupled ¹³C NMR spectrum. The carbons attached directly to the nitrogen atom (C2 and C6) would resonate at a lower field (higher ppm value) compared to the other aliphatic carbons. libretexts.orgchemguide.co.uk

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Piperidine C2 60 - 65
Piperidine C6 45 - 50
Cyclopentyl C1' 40 - 45
Piperidine C3, C4, C5 20 - 30

2D NMR: Two-dimensional NMR experiments are crucial for assigning the specific ¹H and ¹³C signals and confirming the connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the proton network within the piperidine and cyclopentyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, enabling the definitive assignment of carbon signals based on their known proton assignments.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorptions corresponding to its secondary amine and alkane functionalities.

N-H Stretch: A moderate to weak, somewhat broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would be present, corresponding to the C-H stretching vibrations of the sp³-hybridized carbons in the piperidine and cyclopentyl rings.

C-N Stretch: A medium intensity band in the 1020-1250 cm⁻¹ region would indicate the C-N stretching vibration.

CH₂ Bending: A characteristic absorption around 1450-1470 cm⁻¹ would be due to the scissoring (bending) vibration of the numerous CH₂ groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-H and C-C bond vibrations of the aliphatic rings would be expected to produce strong signals in the Raman spectrum due to their non-polar nature.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is primarily used for molecules containing chromophores, such as conjugated π-systems or carbonyl groups. This compound is a saturated aliphatic amine and lacks any such chromophores. Therefore, it is not expected to show any significant absorbance in the 200–800 nm range, and UV-Vis spectrophotometry is generally not a useful technique for the structural characterization of this compound.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This accuracy allows for the determination of the elemental composition and molecular formula of a compound. For this compound (C₁₁H₂₁N), HRMS would be used to measure the exact mass of its molecular ion, typically observed as the protonated species [M+H]⁺ in techniques like electrospray ionization (ESI). The theoretical monoisotopic mass of [C₁₁H₂₂N]⁺ is 168.1747 Da. HRMS analysis would be expected to confirm this mass with an error of less than 5 parts per million (ppm), providing strong evidence for the C₁₁H₂₁N molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is an ideal technique for the analysis of volatile compounds like this compound.

In a GC-MS analysis, this compound would first be separated from other components in a sample based on its boiling point and interaction with the GC column, yielding a characteristic retention time. Upon entering the mass spectrometer, it would be ionized, typically by electron ionization (EI), which creates a molecular ion (M⁺˙) and induces fragmentation.

The fragmentation pattern is a unique fingerprint of the molecule. For this compound (molar mass = 167.30 g/mol ), the molecular ion peak [M]⁺˙ at m/z = 167 would be observed. The most characteristic fragmentation pathways for aliphatic amines involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

Loss of Cyclopentyl Radical: Alpha-cleavage can lead to the loss of the cyclopentyl group (•C₅H₉, mass = 69 Da), resulting in a prominent fragment ion at m/z = 98. This is often the base peak in the spectrum of N-alkyl piperidines.

Ring Fragmentation: Fragmentation of the piperidine ring itself can occur, often initiated by alpha-cleavage. A common fragment arises from the loss of an ethyl radical (•C₂H₅, mass = 29 Da) from the ring, leading to an ion at m/z = 138.

Loss of a Hydrogen Atom: Loss of the hydrogen atom from the C2 position can lead to a fragment at m/z = 166.

Predicted Key Fragment Ions in the EI-MS of this compound

m/z Value Proposed Ion Structure / Origin
167 [C₁₁H₂₁N]⁺˙ (Molecular Ion)
166 [M - H]⁺
138 [M - C₂H₅]⁺
98 [M - C₅H₉]⁺ (Loss of cyclopentyl radical)
84 [C₅H₁₀N]⁺ (Piperidine ring fragment)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the analysis of this compound. This hybrid technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of this compound research, LC-MS is employed for identification, quantification, and impurity profiling.

The methodology typically involves a reverse-phase liquid chromatography system. An appropriate column, such as an Atlantis C18, is often chosen for its efficiency in separating piperidine-based compounds nih.gov. The mobile phase usually consists of a gradient mixture of an aqueous solution with a modifier like formic acid and an organic solvent such as methanol (B129727) or acetonitrile (B52724) nih.gov. This setup facilitates the effective separation of the target compound from potential starting materials, byproducts, or degradation products.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, allowing for the prominent detection of the protonated molecular ion [M+H]⁺ of this compound. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in confirming the elemental composition of the molecule gcms.cz. For more detailed structural information, tandem mass spectrometry (MS/MS) is utilized. In this mode, the precursor ion is isolated and subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule elsevierpure.com. This capability is crucial for distinguishing between isomers and identifying unknown impurities.

The sensitivity of LC-MS allows for the detection of trace-level impurities, a critical aspect of quality control in pharmaceutical research nih.gov.

Interactive Table: Typical LC-MS Parameters for Piperidine Derivative Analysis

Parameter Typical Setting Purpose
Chromatography Reverse-Phase (RP) Separation based on hydrophobicity.
Column C18, 5 µm particle size Stationary phase for retaining the analyte.
Mobile Phase A 0.05% Formic Acid in Water Aqueous component of the mobile phase.
Mobile Phase B Methanol or Acetonitrile Organic component for elution.
Elution Gradient Varies solvent composition for optimal separation.
Flow Rate 0.5 - 1.0 mL/min Controls the speed of the mobile phase.
Ionization Source Electrospray Ionization (ESI) Generates charged ions from the analyte.
MS Mode Positive Ion Mode Detects protonated molecules like [M+H]⁺.
Detection Full Scan / MS/MS Provides mass-to-charge ratio and fragmentation data.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are the cornerstone of purity assessment for this compound, ensuring that the compound meets the stringent quality requirements for research applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of this compound. The method's precision, accuracy, and robustness make it ideal for quantitative analysis. A common approach is reverse-phase HPLC (RP-HPLC) utilizing a C18 stationary phase, which separates compounds based on their polarity mdpi.comnih.gov.

In a typical HPLC method, an isocratic mobile phase, such as a mixture of acetonitrile, methanol, and a phosphate (B84403) buffer, is used to elute the compound from the column mdpi.com. Detection is commonly performed using a photodiode array (PDA) or a UV-Vis detector set at a specific wavelength where the analyte exhibits maximum absorbance. The retention time (Rt) of the peak is a qualitative identifier for this compound, while the area under the peak is directly proportional to its concentration, allowing for accurate quantification. Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the reliability of the results, assessing parameters such as linearity, precision, accuracy, and robustness mdpi.comnih.gov.

Gas Chromatography (GC)

Gas Chromatography (GC) is another vital technique for the analysis of this compound, particularly due to its volatility. It is highly effective for assessing purity and identifying volatile or semi-volatile impurities. The method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column nist.gov.

The choice of column is critical; a polar phase like polyethylene (B3416737) glycol (e.g., PEG-40M) is often suitable for analyzing amine-containing compounds like piperidines nist.gov. Separation is achieved based on the differential partitioning of analytes between the carrier gas and the stationary phase. The retention index, such as the Kovats retention index, can be used to characterize the compound's behavior on a specific column, aiding in its identification nist.govresearchgate.net. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. For more definitive identification, GC can be coupled with a mass spectrometer (GC-MS), providing both retention time data and mass spectral information.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is often used for reaction monitoring, preliminary purity checks, and determining appropriate solvent systems for column chromatography. The technique involves spotting the sample on a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a sealed chamber with a suitable mobile phase mdpi.com. The separation is based on the differential adsorption of the compounds to the stationary phase. Visualization is achieved under UV light or by using chemical staining agents that react with the piperidine moiety.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and quantification capabilities mdpi.comnih.gov. HPTLC utilizes plates with smaller, more uniform particles and automated sample application and densitometric scanning. This allows for the simultaneous analysis of multiple samples and provides quantitative data on the purity of this compound and the concentration of its impurities nih.govnih.gov.

Interactive Table: Comparison of Chromatographic Techniques for Purity Assessment

Feature HPLC GC HPTLC
Principle Partitioning between liquid mobile and solid stationary phases. Partitioning between gas mobile and liquid/solid stationary phases. Adsorption on a planar stationary phase with a liquid mobile phase.
Analytes Non-volatile, polar compounds. Volatile, thermally stable compounds. Wide range of compounds, including non-volatile.
Primary Use High-precision quantitative purity analysis. Analysis of volatile impurities, residual solvents. Rapid qualitative screening, quantitative analysis.
Detection UV-Vis, PDA, MS. FID, MS. Densitometric scanning (UV), visual staining.
Throughput Sequential analysis. Sequential analysis. High (multiple samples per plate).

X-ray Crystallography for Solid-State Structure Determination

When this compound or a suitable salt or derivative can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive method for determining its three-dimensional molecular structure in the solid state mdpi.com. This technique offers unambiguous proof of the compound's constitution, configuration, and conformation.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule mdpi.com. From this map, the precise positions of each atom in the crystal lattice can be determined, yielding highly accurate data on bond lengths, bond angles, and torsion angles nih.gov.

For a molecule like this compound, X-ray crystallography would confirm the stereochemical relationship between the cyclopentyl group and the piperidine ring, as well as the preferred conformation (e.g., chair conformation) of the piperidine ring. Furthermore, the analysis of the crystal packing reveals information about intermolecular interactions, such as hydrogen bonding, which govern the physical properties of the solid material nih.gov. While a specific crystal structure for this compound is not widely published, analysis of closely related N-alkyl-piperidine derivatives demonstrates the power of this technique to elucidate detailed conformational features researchgate.net.

Other Advanced Techniques for Chemical Characterization

Beyond the core techniques, other advanced analytical methods are employed to provide a comprehensive characterization of this compound.

One notable advanced technique is Comprehensive Two-Dimensional Gas Chromatography (GC×GC) . This method significantly enhances the separation capacity compared to conventional GC, making it ideal for analyzing complex samples or resolving co-eluting impurities gcms.czmdpi.com. In GC×GC, effluent from a primary GC column is subjected to a second, orthogonal separation on a shorter column with a different stationary phase before reaching the detector nih.gov. This results in a highly structured two-dimensional chromatogram with vastly increased peak capacity and sensitivity. When coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS), GC×GC-HRMS becomes an exceptionally powerful tool for identifying trace-level components with high confidence gcms.cznih.gov.

Other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Infrared (IR) spectroscopy are fundamental for initial structure elucidation and confirmation, complementing the chromatographic and crystallographic data by providing detailed information about the molecular framework and functional groups present.

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a robust and efficient analytical tool for the chiral separation of pharmaceutical compounds. nih.govmdpi.com In the context of this compound, which possesses a chiral center, CE is particularly valuable for the enantioselective analysis required to distinguish between its enantiomers. The technique separates charged molecules in a narrow capillary under the influence of an electric field, offering high resolution and minimal sample consumption. nih.gov

For the chiral separation of this compound, the use of a chiral selector added to the background electrolyte is essential. Cyclodextrins (CDs) and their derivatives are the most commonly employed chiral selectors in CE due to their ability to form transient diastereomeric complexes with the enantiomers of the analyte. springernature.comnih.gov The differential stability of these complexes leads to different migration times and, consequently, separation of the enantiomers.

Research Findings:

While specific studies on the CE analysis of this compound are not extensively documented in publicly available literature, the principles of chiral separation of related piperidine and cyclic amine compounds are well-established. For instance, the separation of various chiral pharmaceuticals has been successfully achieved using cyclodextrin-based chiral selectors in CE. mdpi.comasianpubs.org The choice of cyclodextrin (B1172386) (e.g., β-cyclodextrin, γ-cyclodextrin, or derivatized cyclodextrins) and the optimization of experimental parameters such as pH, buffer concentration, applied voltage, and temperature are critical for achieving optimal enantiomeric resolution. asianpubs.org

In a hypothetical application to this compound, a method could be developed using a background electrolyte containing a phosphate buffer and a selected cyclodextrin. The separation would be monitored by UV detection or, for enhanced sensitivity and structural information, by coupling the CE system to a mass spectrometer (CE-MS). nih.govmdpi.com

Below is a table illustrating the potential separation parameters for the enantiomers of this compound using Capillary Electrophoresis with a chiral selector.

ParameterValue
CapillaryFused Silica, 50 µm i.d., 60 cm total length
Background Electrolyte25 mM Phosphate Buffer, pH 2.5
Chiral Selector15 mM Sulfated-β-cyclodextrin
Voltage25 kV
Temperature25 °C
InjectionHydrodynamic (50 mbar for 5 s)
DetectionUV at 214 nm
Expected Outcome
Migration Time (R-enantiomer)8.2 min
Migration Time (S-enantiomer)8.5 min
Resolution (Rs)> 1.5

Note: The data in this table is illustrative and based on typical CE chiral separation parameters for similar small molecules.

Ion Mobility-Mass Spectrometry (IM-MS)

Ion Mobility-Mass Spectrometry is a powerful analytical technique that adds another dimension of separation to traditional mass spectrometry. nih.gov IM-MS separates ions in the gas phase based on their size, shape, and charge, providing information about their three-dimensional structure. chromatographyonline.com This technique is particularly useful for distinguishing between isomers that have the same mass-to-charge ratio but different conformations. researchgate.net

In the analysis of this compound, IM-MS can be employed to:

Confirm Molecular Weight and Formula: High-resolution mass spectrometry provides accurate mass measurements, which aids in confirming the elemental composition.

Structural Elucidation: Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can help to elucidate the structure of the molecule and its potential impurities or degradation products. nih.govscielo.br

Isomer Separation: IM-MS can potentially distinguish between structural isomers and conformers of this compound by measuring their collision cross-sections (CCS). The CCS is a measure of the ion's size and shape in the gas phase.

Research Findings:

The application of IM-MS to the analysis of small molecules and alkaloids has demonstrated its utility in providing detailed structural information. nih.govintegrativebiology.ac.cn For this compound, after ionization (e.g., by electrospray ionization - ESI), the ions would be introduced into the ion mobility cell. Here, they would drift through a buffer gas under the influence of a weak electric field, separating based on their mobility. The resulting arrival time distribution, coupled with the mass-to-charge ratio, provides a unique fingerprint for the compound.

A hypothetical IM-MS analysis of a this compound sample might reveal the presence of the protonated molecule [M+H]+, as well as other related species. The CCS value for the main peak corresponding to this compound would be a key identifying characteristic.

The following table presents potential data that could be obtained from an IM-MS analysis of this compound and a potential isomeric impurity.

CompoundFormulam/z (Calculated)m/z (Observed)Collision Cross-Section (CCS) (Ų)
This compoundC₁₀H₁₉N154.1596154.1598135.2
Isomeric Impurity (e.g., 3-Cyclopentylpiperidine)C₁₀H₁₉N154.1596154.1598137.5

Note: The data in this table is illustrative. CCS values are hypothetical and would need to be determined experimentally.

The combination of retention time (from an optional preceding liquid chromatography stage), collision cross-section, and accurate mass measurement provides a high degree of confidence in compound identification and characterization. chromatographyonline.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-Cyclopentylpiperidine, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves cyclopentyl Grignard reagents reacting with piperidine derivatives under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. To ensure reproducibility, experimental protocols must detail reaction stoichiometry, solvent systems, temperature gradients, and purification steps. For novel compounds, elemental analysis and X-ray crystallography may be necessary .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Method validation should include calibration curves (linearity), limits of detection/quantification (LOD/LOQ), matrix effect assessments, and recovery studies. Internal standards (e.g., deuterated analogs) mitigate variability. Cross-validation with gas chromatography (GC-MS) is recommended for robustness .

Q. What are the primary biological targets or pharmacological activities associated with this compound?

  • Methodological Answer : Preliminary screening using receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition studies (e.g., IC₅₀ determinations) can identify targets. For neuropharmacological applications, in vitro models (e.g., neuronal cell lines) and behavioral assays (e.g., rodent open-field tests) are standard. Dose-response relationships and selectivity indices must be established to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different pharmacological studies?

  • Methodological Answer : Conduct a systematic review adhering to PRISMA guidelines to aggregate evidence . Apply meta-analytic techniques to quantify heterogeneity (e.g., I² statistic) and identify moderators (e.g., dosage, species differences). Assess methodological quality using Cochrane risk-of-bias tools, focusing on allocation concealment and blinding, as poor practices inflate effect sizes . Experimental replication under standardized conditions (e.g., OECD guidelines) is critical .

Q. What experimental designs are optimal for investigating this compound’s novel applications, such as in neurodegenerative disease models?

  • Methodological Answer : Use a PICO(T) framework: P opulation (e.g., transgenic mice with tauopathy), I ntervention (dose-ranging this compound), C omparator (vehicle or standard therapy), O utcome (cognitive metrics, biomarker reduction), and T imeframe (longitudinal monitoring). Employ randomized, double-blind protocols with sham controls. Power analysis ensures adequate sample sizes to detect clinically meaningful effects .

Q. How should researchers address stability and metabolic pathway discrepancies in this compound across in vitro vs. in vivo systems?

  • Methodological Answer : Perform comparative stability studies using simulated physiological conditions (pH, temperature, enzymatic activity). In vitro metabolism assays (e.g., liver microsomes) identify primary metabolites, while in vivo pharmacokinetic studies (plasma/tissue sampling) validate findings. Isotope-labeling (e.g., ¹⁴C) tracks metabolic fate. Data contradictions may arise from species-specific cytochrome P450 activity, necessitating humanized model systems .

Methodological Frameworks and Best Practices

Q. What criteria should guide the formulation of high-impact research questions for this compound studies?

  • Answer : Apply the FINER criteria:

  • F easible: Align with available resources (e.g., synthetic access, analytical infrastructure).
  • I nteresting: Address gaps (e.g., unexplored mechanisms in neuroinflammation).
  • N ovel: Differentiate from prior work (e.g., novel delivery systems).
  • E thical: Comply with animal/human subject guidelines (e.g., IACUC/IRB approvals).
  • R elevant: Align with broader scientific priorities (e.g., Alzheimer’s disease therapeutics) .

Q. How can researchers ensure transparency and reproducibility in reporting this compound data?

  • Answer : Follow journal-specific guidelines (e.g., Beilstein Journal’s experimental reporting standards) . Deposit raw data in repositories (e.g., Zenodo), share code for statistical analyses (e.g., GitHub), and provide synthetic protocols in Supplementary Information. Use CONSORT diagrams for in vivo studies to document attrition and randomization .

Tables for Quick Reference

Table 1 : Key Characterization Techniques for this compound

TechniqueApplicationCritical Parameters
NMRStructural confirmationSolvent purity, δ (ppm) alignment
HPLC-UVPurity assessmentColumn type, retention time
LC-MS/MSQuantification in biologicsMatrix effects, LOQ validation

Table 2 : Common Pitfalls in Pharmacological Studies

PitfallMitigation StrategyReference
Inadequate blindingUse third-party coders for treatment allocation
Species variabilityCross-validate in human cell lines
Poor metabolic stabilityPre-screen with microsomal assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.